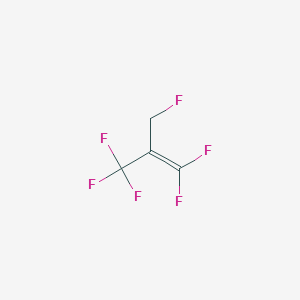
1,1,3,3,3-Pentafluoro-2-(fluoromethyl)-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene is a fluorinated organic compound with the molecular formula C4H2F6. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various industrial and scientific applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene can be synthesized through the reaction of 1,1,3,3,3-pentachloropropene with hydrogen fluoride (HF). The reaction typically occurs under controlled conditions to ensure the selective substitution of chlorine atoms with fluorine atoms .
Industrial Production Methods
Industrial production of 1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of specialized reactors and catalysts can enhance the efficiency of the fluorination reaction .
化学反应分析
Types of Reactions
1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrogen Fluoride (HF): Used in the initial synthesis of the compound.
Catalysts: Various catalysts can be employed to facilitate substitution and addition reactions.
Major Products Formed
The major products formed from the reactions of 1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated derivatives, while addition reactions can produce more complex fluorinated compounds .
科学研究应用
1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of fluorinated polymers and other materials with unique properties
作用机制
The mechanism of action of 1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the structure and function of target molecules, such as enzymes and proteins. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems .
相似化合物的比较
Similar Compounds
- 1,1,3,3,3-pentafluoro-2-(fluoromethoxy)prop-1-ene
- 1,1,3,3,3-pentafluoro-2-(trifluoromethyl)prop-1-ene
- Hexafluoroisobutene
Uniqueness
1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene is unique due to its specific arrangement of fluorine atoms and the presence of a fluoromethyl group. This structure imparts distinct reactivity and stability compared to other similar fluorinated compounds .
生物活性
1,1,3,3,3-Pentafluoro-2-(fluoromethyl)-1-propene, also known as a degradation product of sevoflurane (FDVE), is a fluorinated organic compound with significant biological activity. This compound has been studied primarily for its nephrotoxic effects in animal models, particularly in rats. The following sections provide a detailed examination of its biological activity, mechanisms of toxicity, and relevant research findings.
- Chemical Formula: C4H2F6O
- Molecular Weight: 200.0300 g/mol
- CAS Registry Number: 382-21-8
- IUPAC Name: this compound
Nephrotoxicity
The primary concern regarding this compound is its nephrotoxic potential. Studies have demonstrated that this compound can induce cytotoxic effects on renal cells leading to cellular damage and dysfunction.
Mechanisms of Toxicity
Research indicates that the nephrotoxicity associated with this compound may arise from the following mechanisms:
- Bioactivation: The compound undergoes metabolic activation within the kidneys to form reactive intermediates that can bind to cellular macromolecules and cause damage.
- Gene Expression Changes: In a study involving Fischer 344 rats administered with FDVE, significant changes in gene expression were observed. Upregulation of genes involved in apoptosis and oxidative stress was noted within 24 hours post-exposure .
Study on Gene Expression
A study focused on the gene expression profiles in rat kidneys exposed to FDVE revealed:
- 283 genes upregulated and 234 downregulated after exposure.
- Key upregulated genes included those related to kidney injury (e.g., kidney injury molecule-1) and inflammatory responses .
Metabolism Studies
Further investigations into the metabolism of FDVE showed that it undergoes conjugation with glutathione, a critical detoxifying agent in the body. This process leads to the formation of various metabolites that are subsequently excreted.
Summary of Key Research Findings
属性
分子式 |
C4H2F6 |
|---|---|
分子量 |
164.05 g/mol |
IUPAC 名称 |
1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene |
InChI |
InChI=1S/C4H2F6/c5-1-2(3(6)7)4(8,9)10/h1H2 |
InChI 键 |
ZOGUJMXLOXUYAP-UHFFFAOYSA-N |
规范 SMILES |
C(C(=C(F)F)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















